In Vitro Platelet Adhesion Inhibition Potency of Limaprost Compared to Native PGE1 (Alprostadil)
Limaprost exhibits a dramatically higher potency than its parent compound, prostaglandin E1 (PGE1/alprostadil), in inhibiting platelet adhesiveness. In vitro assays demonstrate that limaprost is 10 to 1,000 times more potent than PGE1 as an inhibitor of platelet adhesion [1]. This quantitative difference is a direct consequence of its structural modifications (17α,20-dimethyl-Δ2-PGE1), which were specifically engineered to enhance stability and receptor interaction.
| Evidence Dimension | Inhibition of platelet adhesiveness (relative potency) |
|---|---|
| Target Compound Data | 10-1,000 times more potent than PGE1 |
| Comparator Or Baseline | Prostaglandin E1 (Alprostadil) |
| Quantified Difference | 10- to 1,000-fold higher potency |
| Conditions | In vitro platelet adhesion assay (Tsuboi et al., 1980) |
Why This Matters
This magnitude of potency difference (up to 1,000-fold) means that limaprost achieves antiplatelet effects at substantially lower concentrations than alprostadil, a critical factor for in vitro assay design, dose-ranging studies, and minimizing off-target receptor activation in experimental models.
- [1] Tsuboi T, Hatano N, Nakatsuji K, et al. Pharmacological evaluation of OP 1206, a prostaglandin E1 derivative, as an antianginal agent. Arch Int Pharmacodyn Ther. 1980;247(1):89-102. View Source
